molecular formula C23H15BrN4O3 B141635 1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126293-30-9

1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No. B141635
M. Wt: 475.3 g/mol
InChI Key: GDJWENQQVOQJPN-KLINPMNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BBNI and has been synthesized using several methods.

Mechanism Of Action

BBNI exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. BBNI also inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses, making it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

BBNI has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BBNI has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. BBNI has also been found to inhibit the activity of key enzymes involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

BBNI has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, BBNI has some limitations, including its low solubility in water, making it difficult to administer in vivo. BBNI is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.

Future Directions

There are several future directions for the study of BBNI. One direction is to investigate its potential as a treatment for various types of cancer, particularly breast cancer. Another direction is to study its potential as a pesticide and its impact on the environment. Additionally, further research is needed to understand the mechanism of action of BBNI and its potential as a drug for the treatment of Alzheimer's disease and other neurological disorders.

Synthesis Methods

BBNI can be synthesized using several methods, including the reaction of o-nitrobenzaldehyde and p-bromobenzaldehyde with 2-phenyl-2-imidazoline-5-one in the presence of a base. Another method involves the reaction of o-nitrobenzaldehyde and p-bromobenzaldehyde with 2-phenyl-2-imidazoline-4,5-dione in the presence of a base. The yield of BBNI using these methods is around 40-50%.

Scientific Research Applications

BBNI has been extensively studied for its potential applications in various fields, including medicinal, agricultural, and environmental. BBNI has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. BBNI has also been studied for its potential use as a pesticide due to its insecticidal properties.

properties

CAS RN

126293-30-9

Product Name

1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Molecular Formula

C23H15BrN4O3

Molecular Weight

475.3 g/mol

IUPAC Name

(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15BrN4O3/c24-19-12-10-16(11-13-19)15-25-27-22(17-6-2-1-3-7-17)26-20(23(27)29)14-18-8-4-5-9-21(18)28(30)31/h1-15H/b20-14-,25-15+

InChI Key

GDJWENQQVOQJPN-KLINPMNRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br

synonyms

4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-( (2-nitrophenyl)methylene)-2-phenyl-

Origin of Product

United States

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